molecular formula C14H19NO4 B1310326 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde CAS No. 883546-13-2

3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Cat. No. B1310326
M. Wt: 265.3 g/mol
InChI Key: WWOLOKZLMZZKJY-UHFFFAOYSA-N
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Description

The compound 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a chemical that is not directly synthesized or analyzed in the provided papers. However, related compounds with similar functional groups have been studied. For instance, a compound with a methoxy group and a benzaldehyde moiety, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, has been synthesized and characterized . Another related compound, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, shares the methoxyphenyl and morpholine components, which are relevant to the structure of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with a focus on forming C–C and C–N bonds in an eco-friendly manner. For example, a one-pot synthesis strategy was employed to create a derivative of 4-hydroxy-1-methylquinolin-2(1H)-one using water as a solvent, which demonstrates the possibility of synthesizing complex molecules without the need for metal catalysts or non-environmentally friendly solvents . Another synthesis involved a cyclization reaction followed by reduction and acidification to produce 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride with a high yield of 62.3% .

Molecular Structure Analysis

Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy have been used to characterize the molecular structures of similar compounds. X-ray analysis has also been employed to determine the crystal structure of a related compound, providing detailed information about the arrangement of atoms in the solid state .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization, amidation, and the formation of sulfonyl derivatives. These reactions are crucial for building the complex structures of the compounds and often require specific conditions, such as the presence of chlorosulfonic acid or ammonia gas for the amidation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their molecular structures and the results of spectroscopic analysis. For instance, the orthorhombic crystal structure of a synthesized compound provides insights into its solid-state properties . The use of various NMR techniques helps in understanding the electronic environment of the atoms within the molecules, which is essential for predicting reactivity and interactions with other substances .

Scientific Research Applications

Silver(I) Complexes and Cytotoxicity Studies

  • "3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde" is used in the synthesis of silver(I) complexes. These complexes have shown cytotoxic activity against human tumor cells like lung A549, breast MDA-MB-231, and MCF-7, indicating potential applications in cancer research and treatment (Silva et al., 2020).

Structural Analysis and Synthesis

  • The compound is involved in various structural and synthesis studies, contributing to the understanding of molecular structures and reactions (Clegg et al., 1999).

Environmental Applications in Green Chemistry

  • Its derivatives are used in green chemistry for the synthesis of 3-carboxycoumarins using environmentally-friendly catalysts, demonstrating its role in sustainable chemical processes (Bandgar et al., 1999).

Magnetic Properties in Material Science

  • In material science, derivatives of "3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde" are studied for their magnetic properties, which can be applied in the development of new materials (Zhang et al., 2013).

Bio-Antimutagenic Potential

  • Its derivatives have shown bio-antimutagenic effects, which could be significant in the development of drugs or treatments targeting genetic mutations (Watanabe et al., 1988).

Enzyme Catalysis and Reaction Engineering

  • It's involved in studies related to enzyme catalysis, indicating its role in biochemical processes and industrial applications (Kühl et al., 2007).

Antioxidant and Antimicrobial Activities

  • Novel derivatives of "3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde" have been synthesized and evaluated for their antioxidant and antimicrobial activities, highlighting their potential in pharmaceutical applications (Manap, 2021).

properties

IUPAC Name

3-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-16)14(13)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOLOKZLMZZKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCN2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424712
Record name 3-Methoxy-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde

CAS RN

883546-13-2
Record name 3-Methoxy-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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